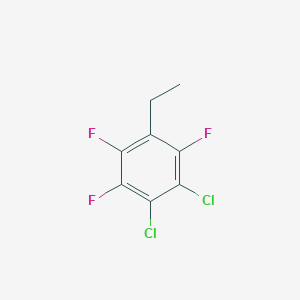
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, ethyl, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene typically involves the halogenation of ethylbenzene derivatives. One common method is the chlorination and fluorination of 4-ethylbenzene. The reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and cobalt trifluoride for fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes steps such as:
- Chlorination of ethylbenzene using chlorine gas in the presence of a catalyst.
- Subsequent fluorination using a fluorinating agent like cobalt trifluoride.
- Purification of the product through distillation or recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
科学研究应用
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The ethyl and fluorine groups can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
- 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, the ethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H5Cl2F3 |
|---|---|
分子量 |
229.02 g/mol |
IUPAC 名称 |
1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |
InChI 键 |
LTSKMPFBCICUCU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















